5-Bromosalicylamide

Catalog No.
S662190
CAS No.
6329-74-4
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromosalicylamide

CAS Number

6329-74-4

Product Name

5-Bromosalicylamide

IUPAC Name

5-bromo-2-hydroxybenzamide

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)

InChI Key

MRMOPHYFXXZTFN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(=O)N)O

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)O

Antimicrobial Activity

Source 1

Although some studies suggest antimicrobial properties, further research is needed: Ep)007: action of 5-bromosalicylanilide on methicillin-resistant Staphylococcus aureus growth and biofilm formation.. International journal of antimicrobial agents. 2011;38(5):445-52. PubMed: )

Liquid Crystal Behavior

Bromosalicylamide also exhibits liquid crystal behavior. Liquid crystals are a state of matter that combines properties of both liquids and solids. They have potential applications in various technological fields, such as displays and sensors [Source 2]. Research on bromosalicylamide explores its potential use in these areas.

Source 2

Nematic and smectic liquid crystalline phases in binary mixtures of 5-bromosalicylamide with achiral Schiff's bases.. Liquid crystals. 2002;30(2):171-8. ScienceDirect:

5-Bromosalicylamide, also known as 5-bromo-2-hydroxybenzamide, is an organic compound with the molecular formula C₇H₆BrNO₂. It features a bromine atom substituted at the fifth position of the salicylamide structure, which consists of a hydroxyl group and an amide functional group. This compound is notable for its diverse chemical reactivity and biological activity, making it a subject of interest in both synthetic organic chemistry and medicinal research.

Currently, there is no documented information on the mechanism of action of bromosalicylamide in biological systems.

  • Skin and eye irritation: Similar to salicylic acid, bromosalicylamide may cause skin and eye irritation upon contact [].
  • Respiratory irritation: Inhalation of dust particles may irritate the respiratory tract [].
, including:

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution. Common reagents include amines and thiols.
  • Condensation Reactions: This compound can react with aldehydes or ketones in the presence of catalysts to form more complex molecules.

Common Reaction Conditions

  • Substitution: Typically conducted in polar aprotic solvents.
  • Condensation: Often requires acidic or basic conditions depending on the nature of the reactants.

5-Bromosalicylamide exhibits significant biological activity, particularly in its ability to inhibit the IκB kinase complex within the nuclear factor-kappa B signaling pathway. This inhibition can lead to various cellular effects, including:

  • Anti-inflammatory Properties: By disrupting the NF-κB pathway, it may reduce inflammation.
  • Antitumor Activity: Studies suggest it can suppress ovarian cancer cell proliferation by inducing G1 phase arrest in the cell cycle.

5-Bromosalicylamide can be synthesized through several methods:

  • Bromination of Salicylamide: This common method involves treating salicylamide with bromine or a bromine source in an appropriate solvent.
  • Acylation and Bromination: Another method combines acylation with bromination using acetyl chloride as a reagent .

Industrial Production

For large-scale production, continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity.

5-Bromosalicylamide has several applications:

  • Research Chemical: Used extensively in proteomics and biochemical studies due to its ability to modulate signaling pathways.
  • Pharmaceutical Development: Investigated for potential therapeutic applications in cancer treatment and anti-inflammatory drugs.

Several compounds share structural similarities with 5-Bromosalicylamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
SalicylamideLacks bromine atomCommonly used as an analgesic and antipyretic
5-Iodosalicylic AcidContains iodine instead of bromineExhibits different reactivity patterns
5-FluorosalicylaldehydeContains fluorineUsed in organic synthesis; different biological effects

Uniqueness: The presence of the bromine atom in 5-Bromosalicylamide imparts distinct chemical properties that enhance its biological activity compared to these similar compounds, particularly in terms of its inhibitory effects on specific cellular pathways.

The synthesis of 5-bromosalicylamide relies primarily on the selective bromination of salicylamide precursors through electrophilic aromatic substitution reactions. The most commonly employed synthetic route involves the direct bromination of salicylamide using molecular bromine or alternative brominating agents . This transformation represents a regioselective process wherein the bromine atom is preferentially introduced at the fifth position of the salicylic ring system.

The bromination of salicylamide follows established electrophilic aromatic substitution mechanisms, where the hydroxyl group acts as an activating substituent directing the incoming bromine electrophile to the ortho and para positions relative to its location [3] [4]. In the case of salicylamide, the phenolic hydroxyl group directs bromination primarily to the meta position relative to the carboxamide functionality, corresponding to the 5-position of the salicylic framework [5]. The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack by the aromatic ring system [3].

Alternative synthetic pathways involve the bromination of related salicylic acid derivatives followed by conversion to the corresponding amide. Research has demonstrated that 5-bromosalicylic acid can serve as an effective precursor, with subsequent amidation reactions yielding the target compound [6]. This approach offers advantages in terms of regioselectivity control and overall synthetic efficiency.

Studies on the kinetics of salicylic acid bromination have revealed that the reaction exhibits second-order kinetics, being first order with respect to both the aromatic substrate and bromine [3]. The activation parameters calculated from kinetic measurements indicate that the bromination process is thermodynamically favorable under standard reaction conditions [3]. Temperature effects play a crucial role in determining both reaction rate and product distribution, with higher temperatures generally favoring increased bromination efficiency [7].

The mechanism of bromination involves initial formation of molecular bromine complexes with the aromatic system, followed by electrophilic attack at the activated carbon center [8]. The presence of electron-donating groups such as the hydroxyl substituent significantly enhances the reactivity of the aromatic ring toward electrophilic bromination [4]. Reaction monitoring using thin layer chromatography has demonstrated that complete consumption of starting material typically occurs within 3 hours under optimized conditions [7].

Optimization of Reaction Conditions: Solvents, Catalysts, and Temperature

The optimization of reaction conditions for 5-bromosalicylamide synthesis encompasses careful selection of solvents, catalysts, and temperature parameters to maximize yield and selectivity while minimizing unwanted side reactions.

Solvent Selection and Effects

Solvent choice critically influences both reaction efficiency and product selectivity in bromination reactions [9]. Polar aprotic solvents such as acetonitrile and dimethylformamide have demonstrated superior performance in promoting bromination reactions while providing adequate solubility for both reactants and products [10] [11]. Research has shown that acetonitrile serves as an effective medium for photochemical bromination processes, offering advantages over traditional chlorinated solvents in terms of environmental compatibility [10].

Alternative solvent systems include dichloromethane and chloroform, which provide good solubility characteristics for brominated compounds [12]. The selection of appropriate solvents must consider factors such as boiling point, polarity, and compatibility with brominating agents [13]. Studies have indicated that the use of lipophilic solvents such as hexane and heptane can be advantageous for certain bromination protocols, particularly when employing phase-transfer catalysis approaches [14].

Water-based systems have also been investigated for bromination reactions, with aqueous media offering unique advantages in terms of product solubility and workup procedures [8]. The presence of water can dramatically affect the solubility of brominated products, causing immediate precipitation upon formation and facilitating product isolation [8].

Catalyst Systems and Promoters

The utilization of appropriate catalysts significantly enhances the efficiency and selectivity of bromination reactions. Lewis acid catalysts such as aluminum trichloride and iron powder have been employed to activate brominating agents and promote electrophilic aromatic substitution [15] [16]. Research has demonstrated that iron powder-mediated bromination can achieve high yields, although careful control of reaction conditions is required to prevent uncontrolled exothermic reactions [16].

Alternative catalyst systems include pyridine hydrobromide perbromide, which has shown excellent efficiency in bromination reactions with yields exceeding 85% under optimized conditions [7]. Comparative studies have revealed that pyridine hydrobromide perbromide exhibits superior performance compared to traditional brominating agents such as copper bromide and n-bromosuccinimide [7].

Photochemical activation represents another effective approach for promoting bromination reactions without requiring traditional thermal catalysts [10] [17]. Light-induced bromination processes utilizing compact fluorescent lamps or light-emitting diode arrays have demonstrated excellent efficiency while operating under mild reaction conditions [10] [11].

Temperature Optimization

Temperature control plays a fundamental role in determining both reaction rate and product quality in bromination processes. Systematic studies have revealed that optimal reaction temperatures typically range between 80-90°C for thermal bromination reactions [7]. Temperature effects below 80°C result in significantly reduced bromination yields, while temperatures exceeding 90°C may lead to increased formation of dibrominated byproducts [7].

The following table summarizes optimal temperature conditions for various bromination systems:

Brominating AgentOptimal Temperature (°C)Reaction Time (hours)Yield (%)
Pyridine hydrobromide perbromide90385-90 [7]
Molecular bromine25-501550-70 [18]
n-Bromosuccinimide60-801-460-85 [7]

Photochemical bromination processes operate effectively at significantly lower temperatures, with room temperature conditions often proving optimal [10] [19]. The photochemical approach allows for residence times as short as 15 seconds while maintaining high conversion efficiency [19].

Industrial-Scale Production Techniques and Purification Protocols

Industrial-scale production of 5-bromosalicylamide requires sophisticated process design considerations to ensure consistent product quality, safety, and economic viability. Modern manufacturing approaches increasingly emphasize continuous flow technologies and integrated purification systems.

Continuous Flow Manufacturing

Continuous flow technology represents the state-of-the-art approach for industrial bromination processes, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch methods [20] [17]. The implementation of continuous stirred tank reactors allows for precise control of residence time, temperature, and reagent stoichiometry [21]. Research has demonstrated that continuous flow photochemical bromination can achieve productivities exceeding 4 kilograms per hour with space-time yields of 82 kilograms per liter per hour [17].

Advanced flow reactor designs incorporate multiple reaction zones with independent temperature control and inline monitoring capabilities [17]. The use of microstructured reactors enables efficient heat and mass transfer while minimizing the formation of unwanted byproducts [19]. Continuous flow systems also facilitate the implementation of in-situ bromine generation, eliminating the need for storage and handling of molecular bromine [22] [19].

Process intensification strategies have enabled significant reductions in process mass intensity, with optimized continuous flow processes achieving process mass intensity values as low as 3.08 for large-scale bromination reactions [19]. The integration of automated control systems ensures consistent product quality while minimizing operator exposure to hazardous reagents.

Large-Scale Reactor Design

Industrial bromination reactors must accommodate the highly exothermic nature of bromination reactions while maintaining precise temperature control [18]. Reactor design considerations include effective heat removal systems, efficient mixing capabilities, and appropriate materials of construction to resist corrosion from brominating agents [21].

The selection of reactor materials requires careful consideration of chemical compatibility with brominated compounds and acidic reaction conditions [16]. Specialized reactor coatings and corrosion-resistant alloys are often employed to ensure long-term operational reliability [21]. Advanced reactor designs incorporate multiple temperature monitoring points and emergency cooling systems to prevent runaway reactions [17].

Continuous stirred tank reactor configurations enable efficient processing of viscous reaction mixtures while maintaining uniform temperature distribution [21]. The implementation of staged reactor systems allows for optimal control of reaction progression and minimizes the formation of overoxidized products [21].

Purification and Isolation Protocols

Industrial purification of 5-bromosalicylamide typically employs crystallization-based separation techniques to achieve high purity specifications. Recrystallization from appropriate solvent systems enables the removal of inorganic impurities and unreacted starting materials [23] [24]. Research has demonstrated that crystallization from absolute ethanol or dimethylformamide provides effective purification with yields between 50-96% [23].

The crystallization process requires careful control of cooling rates and nucleation conditions to ensure optimal crystal morphology and purity [25] [24]. Slow cooling protocols generally produce superior crystal quality compared to rapid cooling methods [24] [26]. The addition of seed crystals can facilitate controlled nucleation and improve reproducibility of the crystallization process [24].

Advanced purification protocols incorporate multiple recrystallization stages with intermediate washing steps using cold solvents [24] [27]. The selection of washing solvents must balance the need for impurity removal with product solubility considerations [27]. Vacuum drying techniques are employed to remove residual solvents and achieve specified moisture content limits [24].

Quality control procedures include melting point determination, high-performance liquid chromatography analysis, and nuclear magnetic resonance spectroscopy to verify product identity and purity [23] [24]. Industrial specifications typically require minimum purity levels exceeding 97% with controlled impurity profiles [28].

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic studies provide definitive structural information about 5-bromosalicylamide at the atomic level. The compound crystallizes with the molecular formula C₇H₆BrNO₂ and exhibits a planar aromatic structure characteristic of substituted benzamides [1] [2]. Crystallographic analysis reveals that the molecule adopts a nearly planar conformation with the amide group positioned coplanar with the benzene ring, facilitating conjugation between the aromatic system and the carbonyl group [4].

The bromine atom at the 5-position introduces significant electron-withdrawing effects and steric influences on the molecular geometry. Bond length measurements from crystallographic data indicate that the carbon-bromine bond length is approximately 1.90 Angstroms, consistent with typical aromatic carbon-halogen bonds [2] [5]. The hydroxyl group at the 2-position forms intramolecular hydrogen bonding with the amide oxygen, creating a six-membered chelate ring that stabilizes the molecular conformation [6].

Key crystallographic parameters typically observed for similar brominated salicylamide derivatives include monoclinic crystal systems with space groups such as P21/n [2]. Unit cell dimensions generally fall within the range of a = 13-15 Angstroms, b = 4-5 Angstroms, and c = 17-20 Angstroms, with beta angles around 90-110 degrees [2] [5]. The crystal packing is stabilized by intermolecular hydrogen bonding networks involving the phenolic hydroxyl group and amide functionality.

Fourier Transform Infrared Spectroscopic Signatures: Functional Group Identification

Fourier transform infrared spectroscopy provides comprehensive functional group identification for 5-bromosalicylamide through characteristic vibrational frequencies. The infrared spectrum exhibits distinctive absorption bands that enable precise structural elucidation [6] [7].

The phenolic hydroxyl group produces a broad absorption band in the region of 3200-3600 cm⁻¹, typically appearing around 3300 cm⁻¹ due to intramolecular hydrogen bonding with the amide carbonyl oxygen [6] [7]. Primary amides display two characteristic nitrogen-hydrogen stretching vibrations: an asymmetric stretch at approximately 3393 cm⁻¹ and a symmetric stretch at 3350 cm⁻¹ [8] [9]. These peaks are narrower and less intense than hydroxyl stretches, facilitating their distinction.

The amide carbonyl stretch, known as the amide I band, appears in the range of 1680-1630 cm⁻¹, with 5-bromosalicylamide showing this absorption around 1665 cm⁻¹ [6] [8]. This frequency is lower than typical ketone carbonyls due to conjugation with the aromatic ring and resonance within the amide functionality. The amide II band, resulting from nitrogen-hydrogen bending vibrations, occurs at approximately 1577 cm⁻¹ [6] [7] [9].

Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1600-1450 cm⁻¹ region, with prominent absorptions around 1496 cm⁻¹ [6] [7]. The bromine substitution influences these frequencies through its electron-withdrawing properties. Additional characteristic absorptions include carbon-oxygen stretching of the phenolic group around 1280 cm⁻¹ and carbon-bromine stretching in the 700-500 cm⁻¹ region [7] [10].

Nuclear Magnetic Resonance Profiling (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift patterns, coupling constants, and integration ratios for 5-bromosalicylamide [6] [11] [12].

¹H Nuclear Magnetic Resonance analysis reveals distinct aromatic proton signals in the 6.8-8.2 ppm region [6] [13] [14]. The aromatic protons exhibit characteristic coupling patterns: the proton at C-3 appears as a doublet around 6.8-7.2 ppm due to meta-coupling with the C-6 proton, while the C-4 proton manifests as a doublet of doublets at 7.4-7.8 ppm resulting from ortho-coupling with both adjacent protons [6] [14]. The C-6 proton appears as a doublet at 7.8-8.2 ppm due to ortho-coupling with the C-4 proton.

The phenolic hydroxyl proton typically resonates as a broad singlet around 12.1 ppm, significantly downfield due to intramolecular hydrogen bonding with the amide carbonyl [6] [15]. Primary amide protons appear as a broad singlet around 6.5-7.5 ppm in dimethyl sulfoxide-d₆, with the exact chemical shift dependent on hydrogen bonding interactions and solvent effects [6] [15].

¹³C Nuclear Magnetic Resonance spectroscopy reveals seven distinct carbon signals corresponding to the seven carbon atoms in the molecule [6] [11] [12]. The amide carbonyl carbon resonates in the characteristic range of 170-175 ppm [6] [12]. Aromatic carbons exhibit chemical shifts between 110-160 ppm, with quaternary carbons generally appearing upfield compared to protonated carbons [6] [12]. The carbon bearing the bromine substituent typically resonates around 110-115 ppm due to the deshielding effect of the halogen [12]. The phenolic carbon appears around 155-160 ppm, reflecting the electron-donating effect of the hydroxyl group [6] [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-bromosalicylamide reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [16] [17] [18]. The molecular ion peak appears at m/z 216 (⁷⁹Br) and 214 (⁸¹Br), displaying the characteristic isotope pattern with a 1:1 ratio due to the presence of bromine [1] [16].

Primary fragmentation pathways include loss of the amino group (NH₂, mass 16) yielding fragment ions at m/z 200/198, and loss of the complete amide functionality (CONH₂, mass 44) producing ions at m/z 172/170 [16] [17]. The bromophenolate ion [C₆H₄BrO]⁺ at m/z 172/170 represents a significant fragment formed through cleavage of the amide bond [16] [17].

Secondary fragmentation involves formation of the bromobenzene cation [C₆H₄Br]⁺ at m/z 156/154 through loss of the hydroxyl group [16] [17]. Further fragmentation produces the phenyl cation [C₆H₅]⁺ at m/z 77, one of the most abundant fragments in aromatic mass spectra [16] [17] [19]. The phenoxide ion [C₆H₄O]⁺ at m/z 92 results from loss of bromine from the bromophenolate fragment [16] [17].

Additional characteristic fragments include the amide ion [CONH₂]⁺ at m/z 44 and carbon monoxide [CO]⁺ at m/z 28, typical of amide-containing compounds [16] [17]. The fragmentation pattern confirms the structural assignment and provides diagnostic ions for analytical identification of 5-bromosalicylamide in complex mixtures [16] [17] [18].

XLogP3

2.6

UNII

XQU5NZU8HR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6329-74-4

Wikipedia

Salicylamide, bromo-

Dates

Last modified: 08-15-2023

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